molecular formula C16H16O2 B14194163 3-(9H-Fluoren-9-YL)propane-1,2-diol CAS No. 920492-16-6

3-(9H-Fluoren-9-YL)propane-1,2-diol

Cat. No.: B14194163
CAS No.: 920492-16-6
M. Wt: 240.30 g/mol
InChI Key: OBGSNIDSYNOBHC-UHFFFAOYSA-N
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Description

3-(9H-Fluoren-9-YL)propane-1,2-diol is an organic compound with the molecular formula C16H16O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a propane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-YL)propane-1,2-diol typically involves the reaction of fluorene with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by a nucleophile to yield the desired diol. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-YL)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol to alkanes or alcohols.

    Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol can yield fluorenone, while reduction can produce fluorene derivatives.

Scientific Research Applications

3-(9H-Fluoren-9-YL)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of advanced materials, such as high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-YL)propane-1,2-diol involves its interaction with various molecular targets and pathways. The diol moiety allows it to form hydrogen bonds with other molecules, influencing its reactivity and biological activity. Additionally, the fluorene core provides a rigid and planar structure, which can interact with aromatic systems in biological targets.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(3,4-dihydroxyphenyl)fluorene: Another fluorene derivative with two dihydroxyphenyl groups.

    Fluorenol: A hydroxylated fluorene compound with a single hydroxyl group.

Uniqueness

3-(9H-Fluoren-9-YL)propane-1,2-diol is unique due to its combination of a fluorene core and a propane-1,2-diol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

920492-16-6

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-(9H-fluoren-9-yl)propane-1,2-diol

InChI

InChI=1S/C16H16O2/c17-10-11(18)9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,11,16-18H,9-10H2

InChI Key

OBGSNIDSYNOBHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(CO)O

Origin of Product

United States

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